![molecular formula C9H11NO3S B189068 N-(2-(Methylsulfonyl)phenyl)acetamide CAS No. 20628-27-7](/img/structure/B189068.png)
N-(2-(Methylsulfonyl)phenyl)acetamide
Overview
Description
N-(2-(Methylsulfonyl)phenyl)acetamide, also known as N-acetyl-2-methylsulfonylphenylacetamide (AMSP) is a novel and potent inhibitor of cytochrome P450 enzymes that is currently being studied for its potential applications in the medical, pharmaceutical, and environmental fields. AMSP has been found to have a wide range of biochemical and physiological effects, and has been found to be a useful tool in laboratory experiments.
Scientific Research Applications
Analytical Standard for Drug Analysis
This compound is used as an analytical standard for drug analysis, particularly in the quality control and formulation of pharmaceuticals .
Intermediate for Organic Synthesis
It serves as an intermediate in organic synthesis, which means it can be used to create more complex molecules for various chemical reactions and processes .
Proteomics Research
It is utilized in proteomics research, which involves the study of proteomes and their functions. This field is crucial for understanding diseases and developing new therapies .
properties
IUPAC Name |
N-(2-methylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCPCSZLLJKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356566 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Methylsulfonyl)phenyl)acetamide | |
CAS RN |
20628-27-7 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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